1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione
Description
1-((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole-linked benzo[d][1,3]dioxole group and a furan-2-ylmethyl moiety.
Properties
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(furan-2-ylmethyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O6/c28-22-16-5-1-2-6-17(16)26(23(29)27(22)11-15-4-3-9-30-15)12-20-24-21(25-33-20)14-7-8-18-19(10-14)32-13-31-18/h1-10H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTOBEBPYMGEST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CN4C5=CC=CC=C5C(=O)N(C4=O)CC6=CC=CO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step organic reactions. A typical synthetic route may include:
Formation of the oxadiazole ring: : Starting from benzo[d][1,3]dioxole, a series of reactions involving nitration, reduction, and cyclization can produce the oxadiazole ring.
Quinazoline core synthesis: : The quinazoline core can be synthesized via the reaction of an anthranilic acid derivative with appropriate aldehydes or ketones under acidic or basic conditions.
Coupling reactions: : The final step involves coupling the quinazoline core with the oxadiazole intermediate and furan-2-ylmethyl group under specific conditions, such as using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
For industrial-scale production, optimization of the reaction conditions to increase yield and purity is crucial. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of catalysts can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan and dioxolane rings.
Reduction: : Reduction can occur at various functional groups, leading to changes in the electronic structure and reactivity.
Substitution: : Substitution reactions can occur at specific sites, such as the aromatic rings and heterocyclic cores.
Common Reagents and Conditions
Oxidizing agents: : KMnO4, H2O2.
Reducing agents: : NaBH4, LiAlH4.
Substitution reagents: : Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline-2,4-dione derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Several studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. The incorporation of the oxadiazole moiety enhances the biological activity against various cancer cell lines. For instance, compounds similar to the target molecule have shown effectiveness in inhibiting cell proliferation in breast and lung cancer models .
-
Antioxidant Properties
- Compounds containing oxadiazole rings have been extensively studied for their antioxidant activities. The structure of the target compound suggests potential for similar properties, which can be beneficial in preventing oxidative stress-related diseases . Predictive models have been developed to evaluate the antioxidant capacity of oxadiazole derivatives, indicating a promising application for this compound in nutraceuticals .
-
Antimicrobial Activity
- The presence of multiple heterocycles in the structure may confer antimicrobial properties. Research has demonstrated that related compounds exhibit significant activity against a range of bacterial strains, suggesting that the target compound could be explored for developing new antimicrobial agents .
Material Science Applications
-
Organic Electronics
- The unique electronic properties of quinazoline derivatives make them suitable candidates for organic semiconductor materials. Their ability to form stable thin films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells . The integration of benzo[d][1,3]dioxole enhances charge transport properties.
- Fluorescent Probes
Case Study 1: Anticancer Activity
A study published in MDPI reported on a series of quinazoline derivatives that were synthesized and tested against various cancer cell lines. The results showed that modifications at the 2 and 4 positions significantly enhanced cytotoxicity compared to unmodified compounds . The target compound's structural features suggest it may exhibit similar or enhanced activity.
Case Study 2: Antioxidant Models
Research conducted on 1,3,4-oxadiazole derivatives established predictive models correlating molecular descriptors with antioxidant activity. These findings can guide further exploration of the target compound's potential as an antioxidant agent .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with biological targets:
Molecular Targets: : The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: : It could affect signaling pathways, metabolic processes, or gene expression, depending on the specific biological context.
Comparison with Similar Compounds
Key Observations :
- The target compound replaces the triazole and halogenated aryl groups of quinconazole/fluquinconazole with a 1,2,4-oxadiazole-benzo[d][1,3]dioxole system and furan.
1,2,4-Triazole Derivatives
1,2,4-Triazole derivatives () exhibit antinociceptive, anticancer, and antimicrobial activities. For example, 3’-substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones (e.g., 10a-l in ) share the oxadiazole motif but lack the quinazoline-dione core.
Key Observations :
- The 1,2,4-oxadiazole group in both classes may confer similar metabolic stability, but the quinazoline-dione core likely alters target specificity.
Pyrazoline and Benzodiazepine Hybrids
Compounds like 5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole () and coumarin-benzodiazepine hybrids () share the benzo[d][1,3]dioxole and furan motifs but differ in core structure:
Key Observations :
- The pyrazoline derivative () demonstrates antimicrobial activity, suggesting the benzo[d][1,3]dioxole-furan system may contribute to this effect.
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely involves multi-step heterocyclic coupling, akin to methods in and , but with added complexity due to the quinazoline-dione scaffold.
- Structure-Activity Relationships (SAR) : The combination of quinazoline-dione, oxadiazole, and furan may synergize electronic effects (e.g., hydrogen bonding via dione carbonyls) and aromatic interactions, distinguishing it from triazole or pyrazoline analogues .
- Unanswered Questions: Evidence gaps exist regarding the target compound’s biological activity. Prioritizing assays aligned with known activities of structural analogues (e.g., antimicrobial, fungicidal) is recommended.
Biological Activity
The compound 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(furan-2-ylmethyl)quinazoline-2,4(1H,3H)-dione represents a novel class of quinazoline derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties as well as its underlying mechanisms.
Chemical Structure and Synthesis
The compound features a complex structure that includes a quinazoline core substituted with benzo[d][1,3]dioxole and furan moieties. The synthesis involves multiple steps, including the formation of the oxadiazole ring and subsequent modifications to enhance biological activity. The synthetic pathway typically follows these stages:
- Formation of Quinazoline Core : Starting from anthranilic acid through a series of reactions involving alkylation and cyclization.
- Introduction of Substituents : Incorporation of benzo[d][1,3]dioxole and furan rings via nucleophilic substitution reactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of quinazoline derivatives against various bacterial strains. The findings indicate that compounds similar to the target molecule exhibit significant activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 15 | Staphylococcus aureus | 12 | 80 |
| 15 | Escherichia coli | 11 | 75 |
| 14a | Candida albicans | 13 | 70 |
The most promising derivatives showed inhibition zones comparable to standard antibiotics like ampicillin, suggesting their potential as effective antimicrobial agents .
Anticancer Activity
The anticancer potential of compounds related to quinazoline has also been investigated. For instance, derivatives have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 | <10 |
| HCT116 | <10 | |
| MCF7 | <10 |
These compounds exhibited IC50 values significantly lower than those of standard treatments like doxorubicin, indicating superior potency against cancer cells while showing low cytotoxicity towards normal cell lines .
Antimicrobial Mechanism
The antimicrobial action is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By targeting these pathways, the quinazoline derivatives disrupt bacterial growth effectively .
Anticancer Mechanism
The anticancer effects involve multiple pathways:
- EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling, which is vital for cancer cell proliferation.
- Apoptosis Induction : Studies using annexin V-FITC assays demonstrated that these compounds can induce apoptosis in cancer cells by modulating mitochondrial pathways involving proteins like Bax and Bcl-2 .
Case Studies
A notable case involved the evaluation of a series of quinazoline derivatives where structural modifications led to enhanced biological activity. The incorporation of oxadiazole rings significantly improved both antimicrobial and anticancer efficacy compared to earlier synthesized compounds .
Q & A
Basic: What synthetic strategies are recommended for constructing the quinazoline-2,4(1H,3H)-dione core with substituted oxadiazole and furan moieties?
Answer:
The synthesis involves a multi-step approach:
Quinazoline-dione core formation : Start with anthranilic acid derivatives for cyclocondensation using urea or thiourea under acidic conditions .
Oxadiazole ring introduction : React a benzo[d][1,3]dioxol-substituted amidoxime with a carbonyl compound (e.g., trichloroacetic anhydride) via cyclodehydration .
Furan-2-ylmethyl substitution : Employ alkylation or Mitsunobu reactions to attach the furan moiety to the quinazoline nitrogen .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high purity .
Key Challenges : Competing side reactions during oxadiazole formation; optimize reaction time (8–12 hrs) and temperature (80–100°C) to minimize byproducts .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹) and C-O-C in benzo[d][1,3]dioxole (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns matching the molecular formula .
Validation : Compare data with analogs (e.g., ’s oxadiazole-thiazolidinedione derivatives) to resolve overlapping signals .
Advanced: How can researchers resolve discrepancies in bioactivity data across different assays?
Answer:
Control experiments : Test compound stability under assay conditions (pH, temperature) to rule out degradation .
Purity validation : Use HPLC (C18 column, acetonitrile/water) to confirm >95% purity; impurities may skew results .
Assay standardization : Replicate assays with consistent cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., fluquinconazole for antifungal activity) .
Dose-response curves : Analyze EC₅₀/IC₅₀ values across multiple replicates to identify outliers .
Example : If antifungal activity varies, check for solvent interference (DMSO vs. aqueous buffers) .
Advanced: What computational methods predict the compound’s binding affinity to biological targets?
Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., CYP450 or kinase targets) .
MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability in solvated environments .
QSAR Modeling : Train models with descriptors (logP, polar surface area) from analogs (e.g., triazole-thiones in ) to predict bioactivity .
Validation : Cross-reference computational predictions with experimental IC₅₀ values from enzyme inhibition assays .
Basic: What parameters are critical during purification to ensure high yield and purity?
Answer:
- Solvent selection : Use ethyl acetate/hexane (3:7) for column chromatography to separate polar oxadiazole byproducts .
- Recrystallization : Optimize solvent polarity (e.g., ethanol:water 4:1) to maximize crystal formation .
- TLC monitoring : Track reaction progress with silica plates (UV254 visualization) .
Troubleshooting : If yield drops below 50%, re-optimize stoichiometry (1.2 eq. alkylating agent) .
Advanced: How to design a structure-activity relationship (SAR) study for the oxadiazole and furan substituents?
Answer:
Analog synthesis :
- Replace benzo[d][1,3]dioxole with other aryl groups (e.g., 4-chlorophenyl) .
- Modify the furan with thiophene or pyridine rings .
Bioactivity testing : Evaluate analogs against targets (e.g., antifungal, anticancer) using standardized assays .
Computational analysis : Correlate substituent electronic properties (Hammett σ values) with activity trends .
Example : ’s fluorinated triazole-thiones show how halogen substitutions enhance bioactivity .
Basic: What are the hypothesized biological targets based on structural analogs?
Answer:
- Antifungal : Quinazolinone derivatives (e.g., fluquinconazole) target fungal CYP51 .
- Anticancer : Oxadiazole analogs inhibit topoisomerase II or tubulin polymerization .
- Anti-inflammatory : Furan-containing compounds may modulate COX-2 .
Validation : Perform target-specific assays (e.g., CYP51 inhibition for antifungal activity) .
Advanced: How to address low solubility in aqueous buffers during in vitro assays?
Answer:
Prodrug design : Introduce phosphate or glycoside groups to enhance hydrophilicity .
Cosolvent systems : Use cyclodextrins or PEG-400 to improve solubility without cytotoxicity .
Nanoformulation : Encapsulate in liposomes (70–100 nm diameter) for sustained release .
Testing : Measure solubility via shake-flask method and confirm stability with dynamic light scattering (DLS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
